

Comparative Guide: Adamantane-Based Compounds in Influenza M2 Channel Inhibition

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Compound of Interest

Compound Name: *2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride*

CAS No.: 75667-94-6

Cat. No.: B2852447

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Executive Summary & Mechanistic Rationale

The M2 proton channel of the Influenza A virus is a tetrameric type III membrane protein essential for viral uncoating within the host endosome. While Amantadine (AMT) and Rimantadine (RMT) were historically the first line of defense, the widespread emergence of the S31N mutation (Serine-to-Asparagine at residue 31) has rendered these legacy compounds ineffective in >95% of circulating strains.

This guide compares the pharmacological profiles of legacy adamantanes against emerging Next-Generation Adamantanes (NGAs), specifically focusing on Spiro-adamantane amines and Adamantane-azole hybrids. These novel compounds are engineered to overcome the steric and electrostatic barriers presented by the S31N pore.

The Mechanistic Shift: Why Legacy Fails

- **Wild-Type (WT) Binding:** AMT binds deep within the hydrophobic pore of the M2 tetramer (residues 27–34), acting as a steric plug. The adamantane cage fits snugly, stabilized by hydrophobic interactions with Val27.
- **S31N Resistance:** The mutation of Ser31 to Asn31 introduces a hydrophilic amide group into the pore. This causes two failure modes:

- Steric Clash: The pore widens slightly, but the Asn31 side chains protrude into the lumen, preventing the deep binding of the adamantane cage.
- Electrostatic Repulsion: The hydration shell around Asn31 disrupts the hydrophobic pocket necessary for AMT stabilization.

Compound Architecture & Performance Profile

The following comparison analyzes three classes of inhibitors: Legacy (AMT/RMT), Class A Next-Gen (Spiro-amines), and Class B Next-Gen (Dual-inhibitor Hybrids).

Comparative Data Table

Feature	Amantadine (AMT)	Rimantadine (RMT)	Spiro-Adamantyl Amine (SAA)	Adamantane-Azole Hybrid (AAH)
Core Structure	1-Adamantanamine	-Methyl-1-adamantanemethylamine	Spiro[piperidine-2,2'-adamantane]	Adamantane linked to isoxazole/azole
Primary Target	M2-WT	M2-WT	M2-S31N & M2-V27A	M2-S31N & M2-WT (Dual)
Binding Orientation	Pore-blocking (Lumen)	Pore-blocking (Lumen)	Flipped Orientation (Ammonium up)	Side-pocket / Allosteric
IC50 (WT) (TEVC)	~16.0 M	~10–12 M	~18.7 M	~0.9 M
IC50 (S31N) (TEVC)	>200 M (Resistant)	>200 M (Resistant)	~0.3 – 1.5 M	~0.5 – 2.0 M
Selectivity Index (SI)	Low (due to CNS toxicity)	Moderate	High (>500)	High (>600)
Resistance Barrier	Low (Single point failure)	Low	High (Targets expanded pore)	High (Multiple contact points)

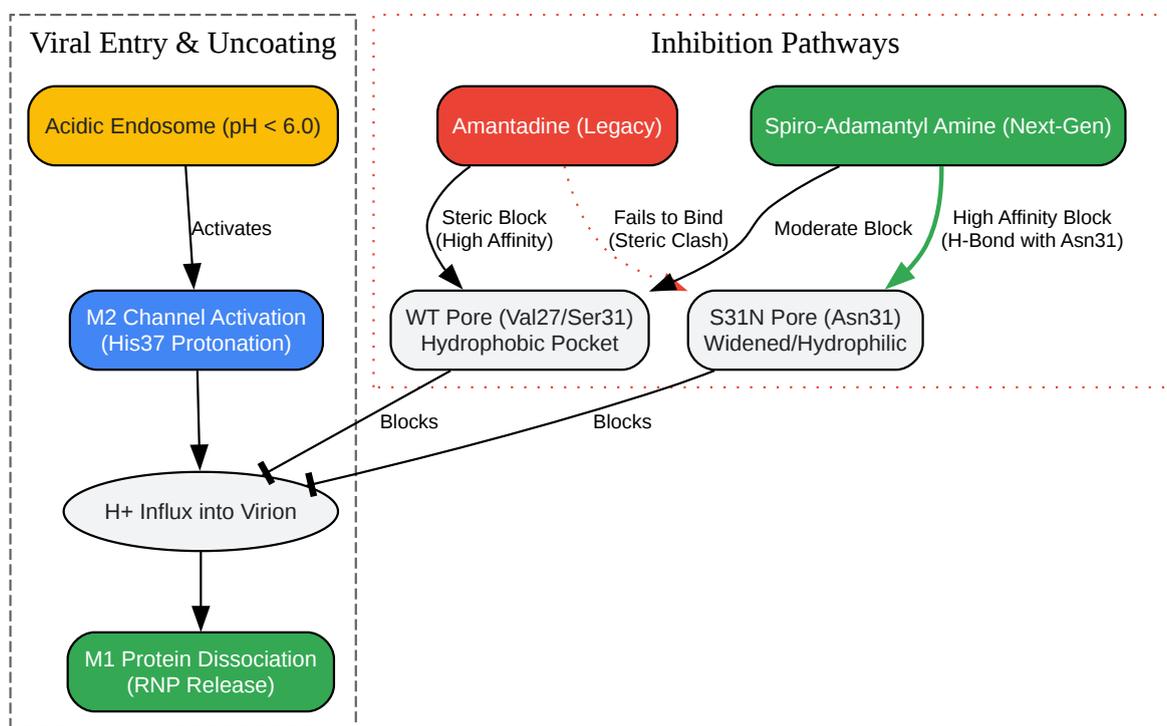
Structural Insights

- Spiro-Adamantyl Amines (SAA): These compounds utilize the adamantane cage to anchor in the widened S31N pore, but the spiro-piperidine headgroup forms novel hydrogen bonds with the Asn31 side chains. Crucially, they often bind in a "flipped" orientation compared to AMT, allowing the charged amine to mimic a hydronium ion near the His37 sensor [1].
- Adamantane-Azole Hybrids (AAH): By attaching a heterocyclic tail (e.g., isoxazole) to the adamantane core, these inhibitors can reach into the inter-helical interfacial clefts or interact with the extraluminal surface, effectively "clamping" the channel closed even if the central pore is mutated [2].

Visualization: Mechanism & Workflow

Mechanism of Action and Resistance

The following diagram illustrates the pathway of viral uncoating and the specific blockage points for WT and S31N inhibitors.



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Caption: Figure 1. Mechanism of M2-mediated viral uncoating and the differential binding efficacy of Legacy (Amantadine) vs. Next-Gen (Spiro-amines) inhibitors against WT and S31N pores.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, two orthogonal assays are required: TEVC (direct channel function) and Plaque Reduction (viral replication).

Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: To quantify the direct blockage of proton conductance (IC50) without the interference of host cell pathways.

Protocol:

- cRNA Preparation: Linearize plasmids containing Influenza A M2 (WT) and M2 (S31N) sequences. Transcribe into cRNA using T7 polymerase.
- Oocyte Injection: Harvest Stage V-VI *Xenopus laevis* oocytes. Inject 5–10 ng of cRNA per oocyte.[1] Incubate at 18°C for 48–72 hours to allow tetramer assembly on the plasma membrane.
- Electrophysiology Setup:
 - Bath Solution: ND96 (pH 7.4) for holding; Low pH Buffer (pH 5.5, MES-based) for activation.
 - Electrodes: Fill with 3M KCl (Resistance 0.5–2 MΩ).
- Measurement Loop (The Validation Step):
 - Clamp oocyte at -60 mV.
 - Perfuse pH 5.5 buffer.[2] Criteria: Observe inward current (I_{inward}) > 2 nA.
 - A. If < 500 nA, discard oocyte (insufficient expression).
 - Apply Compound (e.g., 100 nM SAA) in pH 5.5 buffer for 2 minutes.
 - Washout with pH 5.5 buffer.
- Calculation: % Inhibition = $\frac{I_{inward} - I_{inward, SAA}}{I_{inward}} \times 100$.

Plaque Reduction Assay (Gold Standard)

Purpose: To verify antiviral efficacy in a biological context.

Protocol:

- Cell Seeding: Seed MDCK cells in 6-well plates (cells/well). Incubate until 90% confluent.
- Infection:
 - Wash cells with PBS.
 - Inoculate with Influenza A (S31N strain, e.g., A/Calif/07/2009) at MOI 0.001. Note: Low MOI is critical to ensure multiple cycles of replication, allowing the drug to act on the uncoating step of secondary infections.
- Treatment:
 - After 1 hour adsorption, remove inoculum.
 - Overlay with agarose medium containing TPCK-trypsin (1 g/mL) and serial dilutions of the test compound (0.01 – 100 M).
- Incubation: 48–72 hours at 37°C.
- Visualization: Fix with 4% formaldehyde, stain with Crystal Violet. Count plaques.
- Validation: Positive control (Oseltamivir) must show complete inhibition at 1 M. Negative control (DMSO) must show confluent plaques.

Discovery Workflow Visualization



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Caption: Figure 2. Integrated workflow for validating novel adamantane derivatives, moving from phenotypic screening to mechanistic validation.

Conclusion

While Amantadine and Rimantadine remain clinically obsolete for Influenza A treatment due to the S31N mutation, the adamantane scaffold itself is not dead. The Spiro-adamantyl amines and Adamantane-azole hybrids demonstrate that by modifying the pharmacophore to interact with the hydrophilic Asn31 residue or by targeting allosteric sites, potent inhibition can be restored.

For researchers developing new antivirals, the TEVC assay remains the definitive method for confirming M2-specific activity, distinguishing true channel blockers from compounds that merely exhibit non-specific cytotoxicity in cell culture.

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